3-[(2,6-Dimethylphenyl)methoxy]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)8-14-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
FERGRRLOLLUPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)COC2CNC2 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 3 2,6 Dimethylphenyl Methoxy Azetidine
Analysis of Ring Strain and its Impact on Azetidine (B1206935) Reactivity
The reactivity of azetidines is fundamentally governed by the significant ring strain inherent in the four-membered ring. rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, leading to angle strain, as well as torsional strain from eclipsing interactions of substituents on adjacent ring atoms. The ring strain of an unsubstituted azetidine ring is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between that of the highly reactive aziridines (approximately 27.7 kcal/mol) and the relatively stable pyrrolidines (approximately 5.4 kcal/mol). rsc.org
This intermediate level of strain endows azetidines with a unique reactivity profile. They are stable enough for isolation and handling under standard conditions, yet sufficiently activated to undergo ring-opening reactions under appropriate stimuli, such as the presence of nucleophiles or acids. rsc.org The relief of this ring strain provides a thermodynamic driving force for such reactions. The "strain-driven" character of azetidines is a key feature that is exploited in various synthetic transformations. rsc.org
In the case of 3-[(2,6-Dimethylphenyl)methoxy]azetidine, the presence of a bulky substituent at the 3-position can further influence the ring conformation and potentially modulate the ring strain, thereby affecting its reactivity compared to the parent azetidine.
| Cyclic Amine | Ring Strain (kcal/mol) |
|---|---|
| Aziridine | ~27.7 |
| Azetidine | ~25.4 |
| Pyrrolidine | ~5.4 |
Ring-Opening Reactions and Associated Mechanisms
The release of ring strain is a primary motivator for the diverse ring-opening reactions that azetidines undergo. These transformations are crucial for the synthesis of a variety of acyclic and larger heterocyclic structures.
The azetidine ring can be opened by a variety of nucleophiles. The reaction with alcohols, for instance, would proceed via nucleophilic attack on one of the ring carbons adjacent to the nitrogen atom. This process is typically facilitated by the activation of the azetidine ring.
The mechanism for the nucleophilic ring-opening of an N-unsubstituted or N-alkylated azetidine by an alcohol can be proposed to occur under neutral or basic conditions, although it is generally slow without activation. The reaction is significantly accelerated under acidic conditions (see section 3.2.2). Under forcing basic conditions, the alcohol would act as a nucleophile, attacking one of the methylene (B1212753) carbons of the azetidine ring. This would lead to the cleavage of a C-N bond and the formation of a γ-amino alcohol derivative. The regioselectivity of the attack would be influenced by steric hindrance and the electronic nature of the substituents on the azetidine ring. For this compound, nucleophilic attack is expected to occur at the less sterically hindered C2 or C4 positions.
Acid catalysis significantly enhances the susceptibility of the azetidine ring to nucleophilic attack. The reaction is initiated by the protonation of the azetidine nitrogen, which dramatically increases the electrophilicity of the ring carbons by converting the amino group into a good leaving group (an ammonium (B1175870) ion).
The mechanism proceeds as follows:
Protonation of the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is protonated by an acid, forming a reactive azetidinium ion.
Nucleophilic Attack: A nucleophile, such as an alcohol, then attacks one of the electrophilic ring carbons (C2 or C4). This attack can proceed via an SN1 or SN2-like mechanism, depending on the substitution pattern of the azetidine and the reaction conditions. For a primary or secondary carbon in the azetidine ring, an SN2-like pathway is more probable.
Ring Opening: The nucleophilic attack leads to the cleavage of the C-N bond and the opening of the four-membered ring, thus relieving the ring strain.
Deprotonation: The final step involves the deprotonation of the attacking nucleophile (if it was neutral, like an alcohol) to yield the final product, a γ-amino ether.
This acid-catalyzed ring-opening is a common and synthetically useful transformation for azetidines.
The fundamental process underlying the ring-opening reactions of azetidines is the cleavage of the sigma (σ) bond between the nitrogen atom and one of the adjacent carbon atoms (the σ-N–C bond). This cleavage is the key step in relieving the ring strain. The facility of this bond cleavage is a direct consequence of the strained nature of the four-membered ring. rsc.org
The mechanism of σ-N–C bond cleavage can be influenced by several factors:
Activation of the Nitrogen Atom: As discussed, protonation or Lewis acid coordination to the nitrogen atom makes the C-N bond more labile and the ring carbons more electrophilic.
Nature of the Nucleophile: Strong nucleophiles can attack the ring carbons directly, leading to bond cleavage.
Substitution on the Ring: The presence of substituents can influence the regioselectivity of the ring opening by steric and electronic effects. For instance, electron-withdrawing groups on the nitrogen can activate the ring towards nucleophilic attack.
The cleavage of the σ-N–C bond is a characteristic feature of the chemistry of strained heterocycles and is a powerful tool for the construction of more complex molecules.
Reactivity of the Azetidine Nitrogen Atom
The nitrogen atom in the azetidine ring of this compound retains the characteristic nucleophilic and basic properties of a secondary amine. It can readily participate in reactions with a variety of electrophiles.
Common reactions involving the azetidine nitrogen include:
N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction introduces a substituent on the nitrogen atom.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) leads to the formation of N-acylazetidines. This is a common method for the protection of the nitrogen or for the introduction of amide functionality.
N-Arylation: The nitrogen can undergo coupling reactions with aryl halides, typically under transition-metal catalysis (e.g., Buchwald-Hartwig amination), to form N-arylazetidines.
Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones to form enamines or undergo reductive amination to yield N-alkylated products.
The reactivity of the nitrogen atom can be influenced by the substituent at the 3-position. The [(2,6-Dimethylphenyl)methoxy] group is sterically demanding, which might hinder the approach of very bulky electrophiles to the nitrogen atom.
Transformations at the Methoxy (B1213986) and Dimethylphenyl Moieties
The this compound molecule also possesses a methoxy group and a dimethylphenyl group, both of which can undergo chemical transformations, provided the reaction conditions are compatible with the azetidine ring.
Reactions of the Methoxy Group: The ether linkage is generally stable. However, under strong acidic conditions, particularly with Lewis acids or strong protonic acids like HBr or HI, the ether can be cleaved. This would result in the formation of a 3-hydroxyazetidine derivative and the corresponding benzyl (B1604629) halide.
Reactions of the Dimethylphenyl Moiety: The 2,6-dimethylphenyl group is an aromatic ring and is susceptible to electrophilic aromatic substitution reactions. However, the two methyl groups are ortho and para-directing, and they also provide significant steric hindrance. This steric hindrance around the aromatic ring would likely direct incoming electrophiles to the less hindered positions (meta to the methoxy group, i.e., the 4-position of the phenyl ring). Potential electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions might be challenging due to the steric hindrance.
It is important to note that the conditions required for these aromatic transformations must be carefully chosen to avoid undesired reactions involving the azetidine ring, such as acid-catalyzed ring opening.
Reaction Pathway Studies and Intermediate Characterization
The synthesis of this compound would most likely proceed via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This proposed pathway involves the reaction of a protected 3-hydroxyazetidine with a 2,6-dimethylbenzyl halide.
Proposed Reaction Pathway:
A plausible synthetic route would begin with a commercially available or readily synthesized N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine or N-Cbz-3-hydroxyazetidine. The nitrogen atom of the azetidine ring is protected to prevent its participation in side reactions.
The key steps in the proposed reaction pathway are as follows:
Deprotonation: The hydroxyl group of the N-protected 3-hydroxyazetidine is deprotonated by a suitable base to form a more nucleophilic alkoxide intermediate.
Nucleophilic Attack: The resulting azetidin-3-oxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,6-dimethylbenzyl halide (e.g., bromide or chloride).
Deprotection: The final step would involve the removal of the N-protecting group (e.g., Boc or Cbz) to yield the target compound, this compound.
Intermediate Characterization:
The primary intermediate in this proposed pathway is the N-protected 3-azetidinoxide. The formation and reactivity of this intermediate are crucial for the success of the synthesis. The steric hindrance presented by the two methyl groups on the phenyl ring of the electrophile could influence the reaction rate, potentially requiring more forcing conditions (e.g., higher temperatures, stronger base) compared to less hindered benzyl halides.
The transition state of the SN2 reaction would involve the approach of the azetidinoxide nucleophile to the benzylic carbon, with the simultaneous departure of the halide leaving group. The stereochemistry at the C-3 position of the azetidine ring would be retained throughout this process.
Hypothetical Reaction Data:
The following table outlines the hypothetical reactants, reagents, and expected products for the key steps in the synthesis of this compound. It is important to note that these are based on general chemical principles and not on specific experimental data for this compound.
| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | N-Boc-3-hydroxyazetidine | Sodium hydride (NaH) | Sodium N-Boc-3-azetidinoxide | Acid-Base |
| 2 | Sodium N-Boc-3-azetidinoxide, 2,6-Dimethylbenzyl bromide | - | N-Boc-3-[(2,6-dimethylphenyl)methoxy]azetidine | SN2 |
| 3 | N-Boc-3-[(2,6-dimethylphenyl)methoxy]azetidine | Trifluoroacetic acid (TFA) | This compound | Deprotection |
Characterization of the intermediates and the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Design and Synthesis of Structural Analogs and Derivatives of 3 2,6 Dimethylphenyl Methoxy Azetidine
Modifications on the Azetidine (B1206935) Ring (e.g., Substitution Pattern, Ring Size Variation for Analogues)
The azetidine ring is a key structural feature, and its modification is a primary strategy for modulating biological activity and pharmacokinetic profiles. Due to its inherent ring strain, the four-membered ring presents unique synthetic challenges and opportunities. medwinpublishers.com Modifications typically involve introducing substituents at various positions on the ring or altering the ring size to produce homologous structures like pyrrolidines or piperidines.
Substitution Pattern: The nitrogen atom of the azetidine ring is a common site for substitution. N-alkylation, for instance, can significantly influence a compound's affinity and selectivity for biological targets. In a study of 3-aryl-3-arylmethoxy-azetidines, which are structurally related to the title compound, N-methylation was shown to generally increase affinity for the serotonin (B10506) transporter (SERT). nih.gov
Another approach involves substitution at the C2 or C3 positions of the ring. Synthetic routes have been developed to create functionalized azetidines, such as the introduction of acetic acid or carboxylic acid moieties at the 2- or 3-positions. nih.gov For example, 3-substituted azetidines can be synthesized via aza-Michael addition reactions to precursors like tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. nih.govmdpi.com This allows for the introduction of a variety of substituents at the C3 position, creating a quaternary center.
The stereochemistry of substituents on the azetidine ring is also crucial. The synthesis of distinct cis- and trans-isomers of 2,4-disubstituted azetidines has been reported, demonstrating that spatial arrangement can be controlled to probe interactions with biological targets. medwinpublishers.com
Ring Size Variation: Altering the ring size of the azetidine core to create analogs such as pyrrolidines (five-membered ring) or piperidines (six-membered ring) is a common strategy in medicinal chemistry to explore conformational flexibility and vectoral placement of substituents. While azetidines offer a rigid scaffold, larger rings provide different conformational possibilities which may lead to altered biological profiles. mdpi.com For instance, azetidine derivatives have been explored as conformationally constrained analogs of gamma-aminobutyric acid (GABA), where the ring size is critical to mimicking the endogenous ligand. nih.gov
Derivatization at the Methoxy (B1213986) Group
The methoxy group serves as a critical ether linkage between the azetidine ring and the dimethylphenyl moiety. While specific literature on the derivatization of the methoxy group in 3-[(2,6-dimethylphenyl)methoxy]azetidine is not extensively detailed, standard organic synthesis methodologies allow for hypothetical modifications.
A primary strategy would involve the cleavage of the ether bond. This could be accomplished using strong acids like HBr or Lewis acids such as BBr₃ to yield a 3-hydroxyazetidine intermediate. This hydroxyl group is a versatile functional handle for further derivatization. Subsequent re-alkylation with a variety of alkyl halides or activation and displacement could introduce:
Longer or branched alkyl chains: To probe steric limits and lipophilicity.
Fluorinated alkyl chains: To alter metabolic stability and electronic properties.
Chains bearing other functional groups: Such as esters, amides, or amines to introduce new interaction points.
Alternatively, the methoxy group could potentially be replaced with other functionalities. For example, conversion to a thioether (S-CH₃) would alter the geometry and electronic character of the linker. Direct displacement or modification of the ether oxygen is challenging but represents an avenue for creating novel analogs.
Alterations to the Dimethylphenyl Moiety
The 2,6-dimethylphenyl group plays a significant role in defining the steric and electronic profile of the molecule. Modifications to this aromatic ring are a key strategy for exploring SAR. Research on the closely related 3-aryl-3-arylmethoxy-azetidines provides significant insight into how substitutions on the aromatic ring can tune binding affinity and selectivity for monoamine transporters. nih.gov
In this series, the phenyl ring of the arylmethoxy group was modified with various substituents, primarily halogens. The introduction of chloro-substituents had a profound impact on biological activity. For example, analogs bearing a 3,4-dichlorophenyl group showed increased affinity for the dopamine (B1211576) transporter (DAT), while those with a chloro-substituent on the 3-arylmethoxy moiety tended to have decreased DAT affinity and dominant SERT selectivity. nih.gov The 3,4-dichloro substituted N-methyl analog was among the most potent compounds for SERT. nih.gov
These findings highlight the sensitivity of the target interaction to the electronic and steric properties of the phenyl moiety.
Table 1: Impact of Dimethylphenyl Moiety Alterations on Serotonin Transporter (SERT) Binding Affinity in a Related Series
Data derived from studies on 3-aryl-3-arylmethoxy-azetidines, which serve as structural surrogates to illustrate the effects of modifying the aryl moiety. nih.gov
Development of Hybrid Scaffolds Incorporating the Azetidine Ether
To explore novel chemical space and introduce significant conformational constraints, the core azetidine structure can be incorporated into more complex, multi-cyclic systems. These hybrid scaffolds can include fused, bridged, and spirocyclic architectures.
Synthetic methodologies have been developed to diversify densely functionalized azetidine rings into a variety of complex structures. nih.gov For example, using an appropriately substituted azetidine precursor, ring-closing metathesis can be employed to construct azetidine-fused 8-membered rings. nih.govresearchgate.net
Another powerful strategy is the creation of spirocyclic systems, where a single carbon atom (the spirocenter) is part of both the azetidine ring and a second ring. The synthesis of novel spirocyclic azetidines has been described, starting from a functionalized azetidine core. nih.govresearchgate.net These rigid structures are of high interest in drug discovery as they reduce conformational flexibility and can lead to improved binding affinity and selectivity. The development of such scaffolds from an azetidine template allows for the creation of libraries with significant three-dimensional diversity. nih.gov
Table 2: Examples of Hybrid Scaffolds Derived from Azetidine Cores
Strategies based on general synthetic diversification of azetidine scaffolds. nih.govresearchgate.net
Investigation of Bioisosteric Modifications (e.g., Replacement of Amide Bonds with Triazole, Oxadiazole)
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that retains similar physical or chemical properties relevant to the biological target interaction. This strategy is used to improve potency, selectivity, or pharmacokinetic properties.
In the context of azetidine-containing compounds, bioisosterism has been explored in several ways. For instance, a tetrazole ring has been successfully used as a bioisosteric substitute for a carboxylic acid group in a series of azetidine derivatives designed as GABA uptake inhibitors. nih.gov Although in this particular study the tetrazole derivatives did not show the desired potency, it exemplifies a common and valid bioisosteric strategy. nih.gov
While the replacement of an amide bond with a metabolically stable heterocycle like a 1,2,4-triazole (B32235) or a 1,3,4-oxadiazole (B1194373) is a widely used tactic to improve drug-like properties, specific examples starting from this compound are not prominent in the literature. However, this strategy could be applied to derivatives of the core molecule that bear an amide-containing substituent. Such a modification would replace the planar, hydrogen-bond donating amide with a heterocyclic core that maintains a similar spatial arrangement of substituents but offers a different electronic and metabolic profile. The triazole or oxadiazole rings can act as rigid linkers and can engage in different non-covalent interactions compared to the parent amide.
Advanced Spectroscopic and Structural Characterization Techniques for 3 2,6 Dimethylphenyl Methoxy Azetidine
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, Fragmentation Analysis)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3-[(2,6-dimethylphenyl)methoxy]azetidine, distinguishing it from other compounds with the same nominal mass. The exact mass measurement serves as definitive proof of the compound's chemical formula.
Fragmentation Analysis : In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint that helps to confirm the molecule's structure. chemguide.co.uk For this compound, key fragmentation pathways would include:
Alpha-cleavage: The bond adjacent to the nitrogen atom in the azetidine (B1206935) ring can break, which is a common fragmentation pathway for amines. libretexts.org
Benzylic cleavage: The bond between the benzylic carbon and the oxygen atom can cleave, leading to a stable 2,6-dimethylbenzyl cation (m/z 119).
Loss of the side chain: The entire (2,6-dimethylphenyl)methoxy group can be lost from the azetidine ring. miamioh.edu
Table 2: Expected Key Fragments in Mass Spectrometry
| Fragment Structure | m/z (Mass-to-Charge Ratio) | Probable Origin |
|---|---|---|
| [M+H]⁺ | 208 | Protonated Molecular Ion |
| [C₉H₁₁]⁺ | 119 | 2,6-Dimethylbenzyl cation |
| [C₁₃H₁₈NO]⁺ | 206 | Loss of a hydrogen radical |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying characteristic functional groups. The IR spectrum of this compound would be expected to show:
C-H stretching: Aliphatic C-H stretches from the azetidine ring, methyl, and methylene (B1212753) groups typically appear around 2850-3000 cm⁻¹. Aromatic C-H stretches are found just above 3000 cm⁻¹.
N-H stretching: A secondary amine N-H stretch would be visible as a weak to medium band in the 3300-3500 cm⁻¹ region.
C-O stretching: A strong band corresponding to the C-O ether linkage would be expected in the 1050-1150 cm⁻¹ range.
C-N stretching: This vibration typically appears in the 1020-1250 cm⁻¹ region.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the dimethylphenyl ring. mdpi.com
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. For this molecule, Raman spectroscopy would be effective for observing the aromatic C=C stretching vibrations and the symmetric C-H stretching of the methyl groups. The puckering mode of the azetidine ring may also be observable in the low-frequency region of the Raman spectrum. tandfonline.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and the conformation of the molecule. acs.org It would unambiguously confirm the connectivity and stereochemistry, revealing the puckering of the four-membered azetidine ring and the spatial orientation of the bulky (2,6-dimethylphenyl)methoxy substituent relative to the ring. nih.govnih.gov To date, a crystal structure for this specific compound has not been reported in publicly accessible literature.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C3 position of the azetidine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques are essential for studying these chiral molecules.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.org It is a powerful tool for distinguishing between enantiomers and determining the enantiomeric purity of a chiral sample. rsc.org Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique would be crucial for confirming the success of an asymmetric synthesis or a chiral resolution process. elsevierpure.com The specific Cotton effects observed would be related to the electronic transitions of the aromatic chromophore, perturbed by the chiral environment of the azetidine ring.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)
UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the 2,6-dimethylphenyl chromophore. mdpi.com Typically, substituted benzene (B151609) rings exhibit characteristic π → π* transitions. core.ac.uk The primary absorption bands would likely appear below 280 nm. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying the electronic properties of the aromatic system. scielo.org.zaresearchgate.net
Computational Chemistry and Theoretical Studies on 3 2,6 Dimethylphenyl Methoxy Azetidine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) for Ground State Properties
No published studies were found that specifically apply DFT methods to determine the ground state properties of 3-[(2,6-Dimethylphenyl)methoxy]azetidine. Such studies would typically provide information on optimized geometry, electronic energies, and the distribution of electron density.
Ab Initio Methods for High-Accuracy Calculations
There is no available research detailing the use of high-accuracy ab initio methods for this compound. These methods, while computationally intensive, can provide benchmark data on molecular properties.
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Landscapes
A conformational analysis of this compound, which would map its potential energy surface and identify low-energy conformers, has not been reported in the scientific literature. The puckering of the azetidine (B1206935) ring and the orientation of the bulky substituent would be key features of such an analysis. nih.govresearchgate.net
Molecular Mechanics (MM) and Force Field Development
Specific molecular mechanics parameters or a dedicated force field for this compound have not been developed or published. Such tools are essential for conducting large-scale molecular dynamics simulations.
Mechanistic Studies through Transition State Analysis
No mechanistic studies involving transition state analysis for reactions of this compound have been found. These studies are crucial for understanding reaction pathways and predicting reactivity. frontiersin.orgacs.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, for molecules like this compound. These predictions are invaluable for structure verification, conformational analysis, and understanding the electronic environment of atomic nuclei. Density Functional Theory (DFT) is a widely used quantum-chemistry-based method for accurately forecasting NMR chemical shifts. nih.govrsc.org
The process typically involves several steps. First, the geometry of the this compound molecule is optimized to find its lowest energy conformation. Following optimization, NMR shielding tensors are calculated for each nucleus (¹H and ¹³C) using a selected DFT functional and basis set, such as ωB97XD/aug-cc-pvdz, which has shown a good balance of accuracy and computational cost for similar predictions. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations. researchgate.net
The calculated isotropic shielding constants (σ_iso) are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The relationship is given by: δ_sample = σ_ref - σ_sample.
For enhanced accuracy, a linear regression analysis can be performed by correlating computationally derived shielding constants with experimental chemical shifts for a set of known molecules containing similar molecular motifs. nih.gov This motif-specific scaling can significantly improve the predictive power, with root-mean-square deviations (RMSD) for ¹³C and ¹H shifts falling to approximately 1.93 ppm and 0.154 ppm, respectively, for some high-level methods. nih.gov For azetidine derivatives, characteristic chemical shifts are influenced by the ring strain and the substituent on the nitrogen atom. ipb.pt Computational models can predict these shifts, aiding in the structural characterization of novel compounds. jmchemsci.comjmchemsci.com
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound, illustrating the expected output from such a DFT calculation.
| Atom Position | Atom Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| Azetidine C2/C4 | ¹³C | ~50-60 |
| Azetidine C3 | ¹³C | ~70-80 |
| Azetidine H2/H4 | ¹H | ~3.5-4.5 |
| Azetidine H3 | ¹H | ~4.0-5.0 |
| Methoxy (B1213986) CH₂ | ¹³C | ~70-75 |
| Methoxy CH₂ | ¹H | ~4.5-5.0 |
| Aromatic C (ipso) | ¹³C | ~135-140 |
| Aromatic C (ortho, with CH₃) | ¹³C | ~130-135 |
| Aromatic C (meta/para) | ¹³C | ~125-130 |
| Aromatic H (meta/para) | ¹H | ~7.0-7.5 |
| Dimethyl CH₃ | ¹³C | ~18-22 |
| Dimethyl CH₃ | ¹H | ~2.2-2.5 |
Topological Analysis of Electron Density (e.g., AIM, ELF)
Topological analysis of electron density provides profound insights into the nature of chemical bonding and molecular structure. gla.ac.uk Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are used to partition the electron density of a molecule like this compound, revealing its atomic and bonding characteristics. wikipedia.orgwikipedia.org
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density scalar field (ρ(r)). uni-rostock.de Critical points (CPs) in this field, where the gradient of the electron density is zero, are located and classified. For this compound, this analysis would identify:
(3, -3) CPs: Maxima in electron density, corresponding to the positions of atomic nuclei.
(3, -1) CPs or Bond Critical Points (BCPs): Saddle points in the density between two nuclei. The presence of a BCP and its associated "bond path" (a line of maximum electron density) indicates that the two atoms are bonded. amercrystalassn.org
The properties of the electron density at the BCP are particularly informative. Key parameters include the electron density itself (ρ(r_b)), its Laplacian (∇²ρ(r_b)), and the ellipticity (ε). For the covalent bonds within the azetidine ring and the dimethylphenyl group, one would expect relatively high ρ(r_b) values and negative Laplacian values, indicative of shared-type interactions where electron density is concentrated between the nuclei. researchgate.net In contrast, weaker non-covalent interactions might be identified by BCPs with very low ρ(r_b) and positive Laplacian values.
Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a chemically intuitive map of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. researchgate.net The ELF value ranges from 0 to 1, where a value of 1 signifies perfect localization. researchgate.net A topological analysis of the ELF field for this compound would partition the molecule into basins of attractors. These basins correspond to atomic cores, covalent bonds (disynaptic basins), and lone pairs (monosynaptic basins). This analysis would visualize the lone pair on the azetidine nitrogen and the covalent bonds (C-C, C-N, C-O, C-H) throughout the molecule, offering a faithful representation of its electronic structure.
The following table summarizes the expected topological parameters for key bonds in this compound based on a hypothetical QTAIM analysis.
| Bond | Bond Type | Expected ρ(r_b) (a.u.) | Expected ∇²ρ(r_b) (a.u.) | Interpretation |
|---|---|---|---|---|
| C-N (Azetidine) | Polar Covalent | ~0.25 - 0.35 | Negative | Shared interaction, charge concentration |
| C-C (Azetidine) | Covalent | ~0.20 - 0.30 | Negative | Shared interaction, strained ring |
| C-O (Ether) | Polar Covalent | ~0.20 - 0.30 | Slightly Negative/Positive | Shared interaction with ionic character |
| C=C (Aromatic) | Covalent (π-system) | ~0.30 - 0.40 | Negative | High degree of shared interaction |
Chemoinformatic and Machine Learning Approaches in Azetidine Chemistry
Chemoinformatics and machine learning (ML) have become essential tools in chemical research and drug discovery, enabling the prediction of molecular properties and the acceleration of synthesis planning. nih.govnih.govnovartis.com In the context of azetidine chemistry, these approaches are used to build models that correlate molecular structures with their physicochemical properties, biological activities, or synthetic accessibility. mit.edumdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone of chemoinformatics, aiming to build mathematical models that relate chemical structure to a specific activity. researchgate.netchalcogen.ro For a series of azetidine derivatives, a QSAR model could be developed to predict a property of interest, such as binding affinity to a biological target. This involves:
Data Collection: Assembling a dataset of azetidine compounds with experimentally measured activities.
Descriptor Calculation: For each molecule, including this compound, a set of numerical descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, molecular fingerprints), or 3D (e.g., steric parameters). mdpi.comnih.gov
Model Building: An ML algorithm—such as multiple linear regression, support vector machines, or random forests—is used to find a mathematical relationship between the descriptors and the observed activity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and generalizability. researchgate.net
Machine Learning for Synthesis and Property Prediction: Beyond QSAR, ML is being applied to broader challenges in azetidine chemistry. Researchers have used computational models to predict the outcome and yield of reactions for synthesizing azetidines. thescience.devmit.edu By calculating features like frontier orbital energies for potential reactants, ML models can prescreen compound pairs to identify those likely to form the desired azetidine ring system, thus guiding experimental efforts. thescience.devmit.edu This data-driven approach can accelerate the discovery of novel synthetic routes and expand the accessible chemical space of azetidine products. mit.edu ML models are also increasingly used to predict fundamental properties like NMR spectra, complementing traditional quantum chemical methods. chemrxiv.orgsourceforge.io
The table below outlines various ML models and the types of molecular descriptors that would be relevant for building predictive models for properties of azetidine derivatives.
| Machine Learning Model | Relevant Molecular Descriptors | Predicted Property Example |
|---|---|---|
| Multiple Linear Regression (MLR) | Physicochemical (LogP, Molar Refractivity), Steric (ES_Sum) | Antimicrobial Activity |
| Random Forest (RF) | Topological (Wiener Index), Connectivity Indices, ECFP Fingerprints | Receptor Binding Affinity |
| Support Vector Machine (SVM) | 3D-MoRSE, WHIM, Pharmacophore Fingerprints | GABA Uptake Inhibition |
| Graph Neural Networks (GNN) | Molecular Graph (Atom & Bond Features) | NMR Chemical Shifts |
| Deep Neural Networks (DNN) | Quantum Chemical (Orbital Energies), PaDEL Descriptors | Reaction Yield/Success |
Emerging Applications of Azetidine Scaffolds in Chemical Science and Technology
Azetidines as Key Building Blocks in Complex Molecule Synthesis
The strained four-membered ring of azetidines makes them versatile intermediates for the synthesis of more complex nitrogen-containing molecules. Their ring-opening reactions, driven by the release of ring strain, provide access to a variety of functionalized acyclic amines. Furthermore, the azetidine (B1206935) ring can be incorporated as a stable structural motif in larger molecules, imparting specific conformational properties. Recent advances in synthetic methodologies have enabled the efficient construction of functionalized azetidines, further expanding their utility as building blocks in the synthesis of natural products and pharmaceuticals. rsc.orgnih.govrsc.org
Role in Homogeneous and Heterogeneous Catalysis (e.g., Ligand Design, Chiral Catalysts)
Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric catalysis. birmingham.ac.ukresearchgate.net The rigid structure of the azetidine ring can create a well-defined chiral environment around a metal center in homogeneous catalysis, leading to high enantioselectivities in a variety of transformations. mdpi.com For instance, azetidine-based ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael additions. birmingham.ac.uk The development of azetidine-containing binuclear zinc catalysts has also shown promise in asymmetric synthesis. rsc.org
Applications in Polymer Science and Materials Chemistry (e.g., Monomers, Crosslinkers)
Azetidines serve as valuable monomers in ring-opening polymerization to produce polyamines. rsc.orgutwente.nl The polymerization of azetidines can be initiated by cationic or anionic methods, leading to polymers with various architectures, including linear and branched structures. rsc.orgdigitellinc.com These polyamines have applications in areas such as antibacterial coatings, CO₂ capture, and gene delivery. rsc.orgutwente.nl Furthermore, the reactivity of the azetidine ring allows for its use as a crosslinker in polymer networks, enhancing the mechanical and thermal properties of materials. researchgate.net
Table 2: Examples of Azetidine Applications in Polymer Science
| Application | Description |
| Monomers | Cationic and anionic ring-opening polymerization of azetidines to form linear or hyperbranched poly(trimethylenimine). rsc.orgutwente.nlnih.gov |
| Crosslinkers | The reactivity of the azetidine ring enables its use in creating crosslinked polymer networks for improved material properties. researchgate.net |
| Functional Polymers | Polymers with pendant azetidinium groups exhibit interesting chemical properties and potential applications. researchgate.net |
Development as Chiral Reagents and Auxiliaries in Asymmetric Synthesis
Optically active azetidines have been developed and utilized as chiral auxiliaries to control stereochemistry in asymmetric synthesis. rsc.orgrsc.org When attached to a substrate, a chiral azetidine auxiliary can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary can be cleaved and recovered. The synthesis of enantiomerically pure azetidine-2-carboxylic acid and its derivatives has provided a toolkit of chiral building blocks and auxiliaries for synthetic chemists. rsc.orgnih.gov
Azetidine-Containing Scaffolds in Probe Development for Chemical Biology
The incorporation of azetidine rings into fluorescent dyes has been shown to enhance their photophysical properties, leading to the development of brighter and more photostable fluorescent probes. youtube.comnih.gov These "Janelia Fluor" dyes, which feature azetidinyl groups, have improved cell permeability and are valuable tools for advanced fluorescence imaging techniques in chemical biology. youtube.com Azetidine-containing fluorescent purine (B94841) analogs have also been synthesized and show promise as responsive fluorophores for studying biological systems. nih.govnih.gov The unique electronic properties of the azetidine ring can be harnessed to fine-tune the spectral characteristics of these molecular probes. youtube.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2,6-Dimethylphenyl)methoxy]azetidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,6-dimethylphenol derivatives and azetidine precursors. For example, a base (e.g., NaOH or DIPEA) facilitates deprotonation of the phenolic hydroxyl group, enabling substitution with an azetidine moiety. Reaction temperature (-35°C to 40°C) and solvent polarity (e.g., dichloromethane or THF) critically affect regioselectivity and yield . Purification often involves column chromatography (silica gel, gradient elution with EtOAC/hexane) to isolate the product from byproducts like unreacted starting materials or dimerized species .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks for the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and aromatic protons from the 2,6-dimethylphenyl group (δ ~6.8–7.2 ppm). Methoxy protons typically resonate at δ ~3.8 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring the molecular ion matches the theoretical value (C₁₂H₁₇NO).
- IR Spectroscopy : Detect C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via hydrochloride salt formation .
- Stability : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the methoxy group or ring strain-induced decomposition. Monitor degradation via TLC or HPLC over time .
Advanced Research Questions
Q. How does the steric and electronic environment of the 2,6-dimethylphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The 2,6-dimethyl substituents create steric hindrance, limiting axial attack on the azetidine ring. Electron-donating methyl groups stabilize the aromatic system, reducing electrophilic substitution feasibility. Computational modeling (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with boronic acids reveals regioselectivity trends .
Q. What strategies resolve contradictions in biological activity data for azetidine derivatives with similar substituents?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Standardize protocols:
- Purity Assessment : Use HPLC (>98% purity) to exclude confounding byproducts.
- Dose-Response Curves : Test across 3–5 log units to identify true IC₅₀ values.
- Target Validation : Compare binding affinities (e.g., SPR, ITC) with structurally related compounds like 3-(3,5-dimethylphenyl)azetidine to isolate substituent-specific effects .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., GPCRs) to assess bioavailability.
- Meta-Analysis : Cross-reference predictions with experimental data from analogs (e.g., 3-(4-fluorophenoxy)azetidine hydrochloride) to refine models .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key issues include:
- Catalyst Optimization : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) to control stereochemistry.
- Process Monitoring : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time enantiomeric excess (ee) tracking.
- Crystallization Strategies : Employ chiral resolving agents (e.g., tartaric acid derivatives) during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
